N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a 1,3-thiazolidin-4-one core modified with a 5-bromofuran-2-ylmethylidene group at position 5, a thioxo (sulfanylidene) group at position 2, and an acetamide substituent at position 2. Its structure is pivotal for interactions in biological systems, such as antibacterial or enzyme-targeting applications, as seen in related thiazolidinone derivatives .
Properties
Molecular Formula |
C10H7BrN2O3S2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C10H7BrN2O3S2/c1-5(14)12-13-9(15)7(18-10(13)17)4-6-2-3-8(11)16-6/h2-4H,1H3,(H,12,14)/b7-4+ |
InChI Key |
TXLJNTGPMJQXJR-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\C2=CC=C(O2)Br)/SC1=S |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H7BrN2O3S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of C10H7BrN2O3S2 may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as solid-phase synthesis and liquid-phase synthesis are commonly employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
C10H7BrN2O3S2: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
C10H7BrN2O3S2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which C10H7BrN2O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Thiazolidinone vs. Thiadiazole Derivatives
Compounds in (e.g., 5e–5m) share acetamide and arylthio groups but are based on a 1,3,4-thiadiazole core instead of 1,3-thiazolidinone. This difference impacts ring strain, electron distribution, and biological targets. Thiadiazoles often exhibit higher thermal stability (melting points: 132–170°C) but may lack the conformational flexibility of thiazolidinones for receptor binding .
Substituent Variations on the Thiazolidinone Core
2.2.1. Halogenated Arylidene Groups
- Brominated Analogs: Compound 38 (): Features a 5-bromo-2-hydroxy-3-methoxybenzylidene group. The bromine enhances lipophilicity and antibacterial activity, similar to the target compound’s bromofuran substituent. However, the benzylidene core may reduce solubility compared to furan-based analogs . ZINC1217907 (): Contains a 3-bromophenylmethylidene group.
- Non-Halogenated Analogs: Compound 15 (): Substitutes bromofuran with a simple furan-2-ylmethylidene group. The absence of bromine reduces molecular weight (359.42 g/mol vs. ~450 g/mol for the target compound) and may decrease bioactivity due to weaker electron-withdrawing effects .
2.2.2. Acetamide Modifications
- Yields for these analogs range from 60–93%, indicating feasible synthesis .
- N-(4-Fluorophenyl)acetamide (): Fluorine’s electronegativity enhances metabolic stability. However, the extended conjugated system in this compound (with a propenylidene group) may shift UV-Vis absorption profiles compared to the target’s furan-based structure .
Biological Activity
N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₃BrN₂O₂S
- Molecular Weight : 353.23 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for microbial growth. It has been suggested that the thiazolidinone core interacts with key enzymes involved in these processes, leading to cell lysis and death.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF7) revealed that the compound exhibits selective toxicity, with IC50 values indicating a safety margin for potential therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The compound demonstrated the ability to scavenge free radicals in various assays, suggesting potential applications in preventing oxidative stress-related diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens.
Research on Anticancer Potential
In a separate investigation published in Cancer Letters, researchers explored the anticancer potential of this compound. The study reported that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
